molecular formula CKN3O6 B15193198 Potassium nitroform CAS No. 14268-23-6

Potassium nitroform

Cat. No.: B15193198
CAS No.: 14268-23-6
M. Wt: 189.13 g/mol
InChI Key: ARBJJQGHSYOQCI-UHFFFAOYSA-N
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Description

Potassium nitroform, also known as potassium trinitromethanide, is an ionic salt with the chemical formula CKN3O6 and a molecular weight of 189.125 g/mol . Its CAS number is 14268-23-6 . The compound is recognized as a lemon-yellow crystalline solid . This compound is classified as a specialty material and is of significant interest in research applications, particularly in the field of energetic materials . Scientific literature indicates that salts of nitroform, such as the related hydrazinium nitroformate, are being investigated as ecologically friendly oxidizers for use in solid rocket fuels . The parent acid, trinitromethane (nitroform), is a strong oxidizer with a pKa of approximately 0.25 . Researchers should note that the potassium salt decomposes slowly at room temperature and can explode when heated above 95 °C, requiring careful handling and proper storage . This product is intended for research and development use by qualified professionals only. It is not for human or veterinary diagnostic or therapeutic use, nor for household or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14268-23-6

Molecular Formula

CKN3O6

Molecular Weight

189.13 g/mol

IUPAC Name

potassium;dinitromethylidene(dioxido)azanium

InChI

InChI=1S/CN3O6.K/c5-2(6)1(3(7)8)4(9)10;/q-1;+1

InChI Key

ARBJJQGHSYOQCI-UHFFFAOYSA-N

Canonical SMILES

C(=[N+]([O-])[O-])([N+](=O)[O-])[N+](=O)[O-].[K+]

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry

Catalytic Approaches in Nitroformate Synthesis

The application of catalysis in the synthesis of nitro compounds is an active area of research, aiming to improve reaction efficiency, selectivity, and environmental footprint. While specific examples of catalysis for the direct production of trinitromethane (B1605510) are not widely reported, related catalytic C-nitration and salt formation reactions demonstrate the potential of this approach.

Transition metal-catalyzed C-H activation and nitration has emerged as a powerful protocol for synthesizing nitroaromatic compounds, offering high regioselectivity and functional group tolerance. rsc.org Palladium-catalyzed cross-coupling reactions, for example, have been successfully used to synthesize arylnitromethanes from aryl halides and nitromethane. organic-chemistry.org While these methods target different molecules, they establish the principle that transition metal catalysts can facilitate the formation of C-NO₂ bonds under milder conditions than traditional nitrating agents. rsc.orgrsc.org The ability of transition metals to cycle between multiple oxidation states allows them to form weak bonds with reactants, lowering the activation energy of the reaction. youtube.com

In the context of salt preparation, catalysis can also play a role. A patented method for preparing hydrazinium (B103819) nitroformate found that the addition of a small amount of a proton-transferring medium, such as water or a lower alcohol like methanol, catalyzes the salt formation reaction between nitroform and hydrazine. google.com This catalytic action leads to a purer end product and a higher yield. Similarly, the synthesis of an intermediate for energetic materials, 4,4,4-trinitrobutanoyl chloride, is efficiently catalyzed by dimethylformamide (DMF). rsc.org These examples show that even non-metallic catalysts can significantly improve the efficiency of steps leading to or involving nitroformate derivatives.

Principles of Green Chemistry in the Production of Potassium Nitroformate

The principles of green chemistry, which focus on designing chemical processes to reduce or eliminate hazardous substances, are highly relevant to the production of energetic materials like potassium nitroformate. researchgate.net Key goals include improving atom economy, using safer reagents, and increasing energy efficiency.

One of the primary drivers for research into nitroformate salts is their potential as "green" oxidizers. Salts such as hydrazinium nitroformate (HNF) are considered environmentally benign alternatives to ammonium (B1175870) perchlorate (B79767), the workhorse oxidizer in solid rocket propellants, which produces toxic and corrosive hydrogen chloride (HCl) gas upon combustion. researchgate.netresearchgate.net Similarly, developing energetic materials based on potassium nitroformate within metal-organic frameworks (MOFs) is seen as a route to environmentally friendly primary explosives that avoid the use of toxic heavy metals like lead. nih.gov

Atom Economy: A central tenet of green chemistry is maximizing atom economy—the measure of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org

Addition Reactions: The Michael addition of nitroform to acrylamide (B121943) is an excellent example of a high atom economy reaction. In this type of reaction, all atoms from the reactants are incorporated into the single product, leading to a theoretical atom economy of 100%. rsc.orgresearchgate.netscience-revision.co.uk

Structural Characterization and Crystallographic Analysis

Single-Crystal X-ray Diffraction Investigations

Single-crystal X-ray diffraction is a powerful analytical method that reveals the precise three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and unit cell dimensions. carleton.edu This technique has been instrumental in understanding the solid-state structure of potassium nitroformate.

Potassium nitroformate (KNF) has been reported to exist in different polymorphic forms, which are distinct crystalline structures of the same compound. researchgate.netresearchgate.net The existence of polymorphs is significant as different crystalline arrangements can lead to variations in physical properties.

New polymorphs of potassium nitroformate have been characterized using single-crystal X-ray diffraction. researchgate.netresearchgate.net One study reported that K[C(NO₂)₃] crystallizes in a tetragonal I-42d space group, with eight molecules per unit cell. researchgate.net Another investigation identified a polymorph with a crystal density of 2.217 g cm⁻³. uni-muenchen.de The study of crystalline phase transitions, which are transformations from one polymorphic form to another, is crucial for understanding the stability of the material under different temperature and pressure conditions. While the existence of multiple polymorphs is established, detailed studies on the specific conditions and mechanisms of phase transitions in potassium nitroformate are areas of ongoing research. The stabilization of specific phases is a key consideration, as phase transitions can affect the performance and safety of energetic materials. upb.romdpi.comnih.gov

Table 1: Crystallographic Data for a Polymorph of Potassium Nitroformate

Parameter Value
Crystal System Tetragonal
Space Group I-42d
Molecules per Unit Cell (Z) 8

Data sourced from a single-crystal X-ray diffraction study. researchgate.net

The crystal structure of potassium nitroformate is stabilized by a network of intermolecular interactions. Cation-anion interactions are a dominant feature, influencing the conformation of the trinitromethanide anion. researchgate.netresearchgate.net These interactions involve the potassium cation and the oxygen atoms of the nitro groups of the anion. Theoretical studies using density functional theory have been employed to investigate the nature of these anion-cation interactions, revealing differences in the bonding mechanism compared to other nitroformate salts like silver nitroformate. researchgate.netresearchgate.net

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular vibrations within a compound. These techniques are complementary and are used to identify functional groups and probe the structural details of potassium nitroformate.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational modes of the molecules. ebsco.combruker.com The FT-IR spectrum of potassium nitroformate exhibits characteristic absorption bands that can be assigned to specific vibrations of the trinitromethanide anion. These spectra, along with Raman data, have been used to characterize the compound. researchgate.netresearchgate.netresearchgate.net The gaseous decomposition products of potassium nitroformate at room temperature have also been detected using IR spectroscopy. researchgate.netresearchgate.net

While a comprehensive list of all vibrational modes is extensive, key signatures include those associated with the stretching and bending of the C-N and N-O bonds within the nitro groups. The positions and intensities of these bands provide a "fingerprint" for the compound and can be sensitive to the crystalline environment and intermolecular interactions.

Raman spectroscopy is another vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. researchgate.net It provides information about the vibrational modes that are "Raman active." The Raman spectrum of potassium nitroformate has been recorded and used for its characterization. researchgate.netresearchgate.netresearchgate.net Similar to FT-IR, the Raman spectrum shows distinct peaks corresponding to the vibrations of the trinitromethanide anion. uni-muenchen.de

The combination of FT-IR and Raman spectroscopy offers a more complete picture of the vibrational properties of potassium nitroformate, as some vibrations may be strong in one technique and weak or absent in the other. These spectroscopic methods are essential tools for identifying the compound and for studying its structural integrity and decomposition pathways. d-nb.info

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy serves as a powerful, non-destructive tool for the characterization of potassium nitroform, providing detailed information about its electronic environment and dynamic behavior in different states.

In solution, the nitroform anion, [C(NO₂)₃]⁻, exhibits dynamic behavior that is observable on the NMR timescale. Studies employing Carbon-13 (¹³C) and Nitrogen-14 (¹⁴N) NMR spectroscopy on this compound in solution reveal broad singlet signals for the nitroform anion. researchgate.netresearchgate.net This observation is significant as it indicates the magnetic and chemical equivalence of the three nitro groups. researchgate.netresearchgate.net

The crystal structure of this compound shows a non-planar anion with C₂ symmetry, meaning the nitro groups are not structurally equivalent in the solid state. researchgate.netresearchgate.net However, in solution, rapid rotation or another intramolecular exchange process occurs around the C-N bonds. This process is faster than the NMR timescale, leading to an averaging of the environments of the three nitro groups. The result is a single, time-averaged signal for the nitro groups in the ¹⁴N NMR spectrum and a single signal for the central carbon atom in the ¹³C NMR spectrum. researchgate.netresearchgate.net The sharpness of the ¹⁴N NMR signals for the trinitromethyl moiety in related compounds, typically observed in the range of -13 to -31 ppm, further supports the utility of this technique for characterizing the electronic environment of the nitro groups. rsc.org

Table 1: Solution-State NMR Observations for the Nitroform Anion
NucleusObservationInterpretationReference
¹³CBroad singletEquivalence of the three nitro groups on the NMR timescale due to rapid intramolecular dynamics. researchgate.netresearchgate.net
¹⁴NBroad singletEquivalence of the three nitro groups on the NMR timescale due to rapid intramolecular dynamics. researchgate.netresearchgate.net

While solution-state NMR provides data on the dynamic, time-averaged structure, solid-state NMR (ssNMR) offers a direct probe into the static, ground-state structure of this compound in its native crystalline form. mst.edu Solid-state NMR is a crucial technique for the structural analysis of solid materials, as it can elucidate details about polymorphism, molecular conformation, and intermolecular interactions that are averaged out in solution. mst.edunumberanalytics.com

For this compound, ssNMR would be particularly insightful. Techniques such as Magic-Angle Spinning (MAS) are employed to average anisotropic interactions, such as dipolar coupling and chemical shift anisotropy (CSA), which would otherwise lead to extremely broad, featureless spectra in a static solid sample. mst.edu By using MAS, high-resolution spectra can be obtained.

Given that crystallographic studies show a unique C₂ conformation for the nitroform anion in the potassium salt, ssNMR could be used to:

Confirm the non-equivalence of the nitro groups: Unlike in solution, a solid-state ¹⁵N NMR spectrum would be expected to show distinct signals corresponding to the crystallographically different nitro group environments.

Probe cation-anion interactions: The chemical shifts observed in ssNMR are highly sensitive to the local electronic environment. Therefore, the technique can provide information on the proximity and nature of the interaction between the potassium cation and the oxygen atoms of the nitro groups. researchgate.net

Characterize polymorphism: The existence of different crystalline forms (polymorphs) of this compound has been investigated. researchgate.net Solid-state NMR is exceptionally adept at identifying and characterizing different polymorphs, as each crystalline form would yield a distinct NMR fingerprint. mst.educopernicus.org

Mass Spectrometry for Molecular Species and Fragments Identification

Mass spectrometry is a vital analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. The mass spectrum of this compound and its related salts has been recorded to aid in its characterization. researchgate.netresearchgate.netresearchgate.net

Energetic materials can be challenging to analyze via mass spectrometry as they may fragment extensively or decompose upon ionization. amazonaws.com The choice of ionization method is critical. Soft ionization techniques, such as electrospray ionization (ESI), are often preferred as they impart less energy to the analyte, increasing the likelihood of observing the intact molecular or pseudomolecular ion. nih.gov

In the analysis of this compound, mass spectrometry can identify:

The intact nitroform anion: In negative ion mode, a peak corresponding to the [C(NO₂)₃]⁻ anion would be expected at an m/z of 150.

Potassium adducts: In positive ion mode, it is possible to observe the intact salt as a potassium adduct, for instance, [K₂C(NO₂)₃]⁺. The detection of potassium ions is a characteristic feature in the mass spectra of potassium salts. nih.gov

Characteristic fragments: The fragmentation pattern provides structural clues. A common fragmentation pathway for nitro compounds is the loss of a nitro group (NO₂). For the nitroform anion, a prominent fragment ion peak would be expected at m/z 104, corresponding to the loss of one NO₂ group ([C(NO₂)₂]⁻). rhhz.net This has been observed in the mass spectrum of the related sodium nitroformate. rhhz.net The gaseous decomposition products of potassium nitroformate have also been analyzed using mass spectrometry. researchgate.netresearchgate.netcapes.gov.brdntb.gov.ua

Table 2: Expected Mass Spectrometry Peaks for this compound
m/zIon SpeciesInterpretationReference
150[C(NO₂)₃]⁻Intact nitroform anion rhhz.net
104[C(NO₂)₂]⁻Fragment ion resulting from the loss of one NO₂ group rhhz.net

Computational and Theoretical Chemical Investigations

Quantum Chemical Approaches to Molecular and Electronic Structure

Quantum chemical methods are fundamental in elucidating the geometric and electronic characteristics of potassium nitroform and its constituent trinitromethanide anion.

Density Functional Theory (DFT) has been extensively used to investigate the molecular and electronic structures of this compound and the isolated trinitromethanide anion, [C(NO₂)₃]⁻. researchgate.netresearchgate.net These studies have shown that the geometry of the trinitromethanide anion is significantly influenced by its environment. While early research and the concept of Y-aromaticity suggest a planar D₃ symmetry for the anion due to delocalization, computational and experimental findings indicate a more complex reality. stackexchange.comrsc.org

In the crystalline structure of this compound, the anion is non-planar and adopts a unique C₂ conformation. researchgate.netresearchgate.net This distortion from ideal planarity is a direct consequence of the strong interactions with the potassium cation in the crystal lattice. DFT calculations, particularly those using local density functionals, have successfully optimized the geometric structure of this compound, yielding results that compare well with experimental data obtained from single-crystal X-ray diffraction. researchgate.netresearchgate.net The electronic structure of the trinitromethanide anion is characterized by significant delocalization of the negative charge across the three nitro groups, a feature that contributes to its stability. rsc.org However, some DFT studies have characterized the anion as not being sizably delocalized, sparking debate on the extent of its aromaticity. rsc.org

Table 1: Selected DFT-Calculated vs. Experimental Bond Lengths (Å) and Angles (°) for this compound
ParameterDFT Calculated ValueExperimental Value (X-ray)Reference
C-N Bond Length~1.54~1.54 rsc.org
O-N-O AngleData not available in snippetsData not available in snippets
C-N-O AngleData not available in snippetsData not available in snippets

For higher accuracy in determining electronic properties, researchers employ ab initio methods, which are based on first principles without empirical parameters. numberanalytics.comnovapublishers.com Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster, and high-level composite methods like the Gaussian-4 (G4) procedure are used to obtain precise thermochemical data. numberanalytics.comacs.org

For nitroformate salts, the G4 composite method has been used to supplement experimental data with high-accuracy thermochemical calculations. acs.orgresearchgate.net These calculations are crucial for determining accurate enthalpies of formation, which are essential for predicting the energetic performance of materials like this compound. researchgate.net The use of these sophisticated ab initio methods provides a reliable theoretical benchmark for the electronic structure and stability of the compound. exaly.com

Theoretical Elucidation of Cation-Anion Interactions

The interaction between the potassium cation (K⁺) and the trinitromethanide anion ([C(NO₂)₃]⁻) is the defining feature of the salt's structure and properties.

Theoretical investigations confirm that the primary interaction between the potassium cation and the trinitromethanide anion is electrostatic in nature. researchgate.netresearchgate.net The significant charge separation between the positively charged potassium ion and the negatively charged anion results in strong ionic bonding.

Computational analyses, such as binding energy decomposition, confirm that electrostatic forces are the main contributor to the interaction energy. researchgate.net While the bonding is predominantly ionic, a degree of charge transfer from the anion to the cation also occurs. researchgate.net This charge transfer is a factor in stabilizing the crystal lattice. The coordination environment of the potassium cation involves interactions with oxygen atoms from the nitro groups of multiple surrounding anions, creating a stable three-dimensional framework. researchgate.netfrontiersin.orgfrontiersin.org

The influence of the cation on the anion's geometry is a critical finding from computational studies. researchgate.net As noted, the trinitromethanide anion in this compound is forced into a non-planar C₂ conformation, which is distinct from the more common C₂ᵥ or distorted propeller (D₃) conformations observed in other nitroformate salts, such as silver nitroformate. researchgate.netresearchgate.net

This geometric distortion is a direct result of the specific coordination of the potassium cation with the oxygen atoms of the anion's nitro groups. researchgate.netresearchgate.net This interaction not only alters the anion's shape but also influences its electronic properties and, consequently, its reactivity and stability. The cation-anion interactions can affect the energy of the conduction band, which is formed by the unoccupied states of the anion, and this has been correlated with the material's impact sensitivity. researchgate.net

Predictive Computational Chemistry for Energetic Material Research

Computational chemistry is an indispensable tool in the field of energetic materials for predicting performance and stability, reducing the need for hazardous and costly experimental synthesis and testing. rsc.org For compounds like this compound, theoretical methods are used to calculate key energetic properties.

DFT calculations, often using functionals like B3LYP, are employed to determine the heat of formation (HOF) and density (ρ) of energetic salts. mdpi.comresearchgate.net These fundamental parameters are then used in specialized computer codes, such as EXPLO5, to predict detonation properties based on the Chapman-Jouguet thermodynamic detonation theory. acs.orgresearchgate.netrsc.org Key performance indicators that can be calculated include detonation velocity (D) and detonation pressure (P). mdpi.comenergetic-materials.org.cn These predictive models allow for the rapid screening of new energetic compounds and the systematic study of how modifying cations or anions can tune the energetic performance and sensitivity of the resulting salts. rsc.org

Table 2: Predicted Energetic Properties of Representative Nitroformate Salts
CompoundCalculated Density (g·cm⁻³)Detonation Velocity (D) (km·s⁻¹)Detonation Pressure (P) (GPa)Reference
5-aminotetrazolium nitroformate1.939.4738.82 energetic-materials.org.cn
Formamidinium nitroformateData not available in snippetsMatches RDX (~9.0)Matches RDX (~32.9) acs.org
An energetic salt (Compound 5)Data not available in snippets9.16135.7 rsc.org

Note: Data for this compound itself was not explicitly found in the snippets, but data for related energetic nitroformate salts demonstrates the predictive power of these computational methods.

Theoretical Calculation of Heats of Formation and Related Thermodynamic Parameters

Theoretical calculations are crucial for understanding the energetic properties of this compound and other related energetic materials. The heat of formation is a fundamental thermodynamic parameter that is essential for predicting the performance of an energetic material. Various quantum chemistry methods have been employed to calculate the heats of formation for nitroformate salts.

One common approach involves using the Gaussian program package. For instance, the CBS-4M level of theory within Gaussian 09 has been utilized to calculate the energies of formation. rsc.org Similarly, the Gaussian-4 composite method has been applied to supplement experimental data with thermochemical calculations. researchgate.net Density functional theory (DFT) methods, such as the B3LYP functional with the 6-311G(d,p) basis set, and more recent hybrid meta DFT methods like MPW1B95/6-31+G(d,p) and MPWB1K/6-31+G(d,p), have also been used to compute gas-phase enthalpies of formation for nitroalkanes and their isomers. nsc.ru It has been noted that the G3 procedure provides accurate results for the formation enthalpy of nitroalkanes, generally within 1 kcal/mol of experimental data. nsc.ru

These calculated heats of formation, often combined with experimentally determined densities, serve as the input for codes that predict detonation properties. researchgate.net The thermal stability of these compounds is also a key consideration, and it has been observed that potassium-based energetic complexes can exhibit higher thermal stabilities than the parent organic compounds due to deprotonation and the introduction of the potassium cation. researchgate.net

Below is a table summarizing calculated thermodynamic parameters for a related energetic material, 4,4,4-trinitrobutanamide, which contains the trinitromethyl group found in this compound.

PropertyValue
Onset Melting Point (T_m)114 °C
Onset Decomposition Point (T_dec)178 °C
Enthalpy of Formation (ΔH_f)-239 kJ mol⁻¹
Energy of Formation (ΔE_f)-201 kJ mol⁻¹
Data derived from studies on a related trinitromethyl compound. rsc.org

Computational Methodologies for Predicting Detonation Performance Characteristics

The detonation performance of energetic materials like this compound is a key indicator of their potential application. Computational codes are widely used to predict these characteristics based on calculated thermodynamic data and experimental densities.

A prominent tool for this purpose is the EXPLO5 computer code. rsc.orgresearchgate.net This program utilizes the Chapman-Jouguet thermodynamic detonation theory to calculate various detonation parameters. researchgate.net Input for the EXPLO5 code typically includes the calculated heats of formation and the experimentally measured densities of the energetic compounds. rsc.orgresearchgate.net

The output from these calculations provides valuable insights into the material's performance, including:

Detonation Velocity (V_det): The speed at which the detonation wave propagates through the material.

Detonation Pressure (p): The pressure at the detonation front.

Detonation Temperature (T_ex): The temperature of the detonation products.

Heat of Detonation (Q_v): The energy released during detonation. rsc.org

For example, studies on various nitroformate salts have reported calculated detonation velocities ranging from 7.53 to 9.58 km/s and detonation pressures from 23.6 to 44.8 GPa, highlighting their potential as energetic materials. researchgate.net In one instance, the calculated detonation velocity and pressure for 5-aminotetrazolium nitroformate were 9.47 km/s and 38.82 GPa, respectively, which are superior to those of TNT, RDX, and HMX. energetic-materials.org.cn

The table below presents a sample of predicted detonation performance characteristics for energetic materials containing the trinitromethyl group, calculated using the EXPLO5 code.

CompoundDensity (g cm⁻³)Detonation Velocity (V_det) (m s⁻¹)Detonation Pressure (p) (kbar)Detonation Temperature (T_ex) (K)
4,4,4-trinitrobutanamide1.83586323093624
Ammonium (B1175870) 4,4,4-trinitrobutanoate1.78988433213584
Data derived from studies on related trinitromethyl compounds. rsc.org

Molecular Dynamics Simulations of Condensed Phase Behaviors

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the behavior of materials at the atomic and molecular level in the condensed phase. These simulations can provide insights into structural properties, phase transitions, and the initial stages of decomposition under various conditions.

For ionic compounds like this compound, MD simulations can be used to study phenomena such as hydration structures in solution and the dynamics of the crystal lattice. For instance, MD simulations of potassium nitrate (B79036) (KNO₃) solutions, which share the potassium cation with this compound, have been used to study ion clustering and hydration properties. researchgate.net These simulations often employ force fields that define the interactions between atoms, such as the simple-point-charge (SPC) model for water and specific models for the ions. researchgate.net

In the context of energetic materials, MD simulations, particularly those using reactive force fields (ReaxFF), are employed to model the complex chemical reactions that occur during decomposition. repec.orgresearchgate.net For example, ReaxFF MD has been used to study the pyrolysis of proteins in the presence of potassium, revealing how the metal cation can influence bond-breaking and the formation of various products. repec.org This methodology could be applied to this compound to understand how the potassium ion affects the initial decomposition steps of the nitroformate anion.

Simulations can track the evolution of the system over time, providing information on reaction pathways, intermediate species, and final products. researchgate.net For example, in the study of another energetic material, 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF), MD simulations revealed that the initial decomposition pathway is dependent on temperature, with different bond fissions dominating at different thermal regimes. researchgate.net Such insights are crucial for understanding the stability and safety of energetic materials.

Thermal Decomposition Mechanisms and Reaction Kinetics

Elucidation of Microcosmic Reaction Pathways in Thermal Decomposition

Theoretical studies employing density functional theory (DFT) have been instrumental in mapping out the potential reaction pathways for the thermal decomposition of potassium nitroform (KNF). 222.198.130 These computational models have identified four feasible reaction pathways. The principal pathway is proposed to be:

KNF → B1 → TSB1 → B2 → TSB2 → B3 → TSB3 → B4 → KNO₂ + NO₂ + NO + CO

This sequence involves several intermediates (B1, B2, B3, B4) and transition states (TSB1, TSB2, TSB3), ultimately leading to the formation of potassium nitrite (B80452) (KNO₂), nitrogen dioxide (NO₂), nitric oxide (NO), and carbon monoxide (CO). researchgate.net The rate-limiting step in this primary pathway has an energy barrier of 216.30 kJ/mol. researchgate.net

Identification and Analysis of Gaseous Decomposition Products

Experimental analysis has identified the final gaseous products resulting from the decomposition of this compound. researchgate.netcapes.gov.br These include:

Carbon dioxide (CO₂)

Nitrogen (N₂)

Nitric oxide (NO)

Nitrous oxide (N₂O)

Carbon monoxide (CO)

At lower temperatures, around 25°C, gaseous decomposition products have been detected using infrared spectroscopy and mass spectrometry. researchgate.netcapes.gov.br Thermal decomposition can also lead to the production of ammonia, formaldehyde, and other nitrogen oxides. cdn-website.com

Comparative Kinetic Studies of Thermal Decomposition Across Nitroformate Salts

The thermal stability and decomposition kinetics of nitroformate salts are significantly influenced by the cation present. For instance, many nitroformate salts decompose at temperatures exceeding 220°C. researchgate.net Notably, aminoguanidinium and 3,4-diamino-1,2,4-triazolium salts of nitroform exhibit high thermal stability, with decomposition temperatures of 259°C and 261.5°C, respectively. researchgate.net In contrast, hydrazinium (B103819) nitroformate (HNF) decomposition is known to proceed through the formation of nitroform and hydrazine. researchgate.netnsc.ru The decomposition mechanism of silver nitroformate is considered analogous to that of its potassium counterpart. researchgate.net

Kinetic parameters, such as activation energy, are crucial for comparing the thermal stability of these salts. Non-isothermal differential scanning calorimetry (DSC) is a common technique used to determine these parameters. researchgate.netresearchgate.net

Table 1: Decomposition Temperatures of Various Nitroformate Salts

SaltDecomposition Temperature (°C)
Aminoguanidinium Nitroformate259
3,4-Diamino-1,2,4-triazolium Nitroformate261.5
Hydrazinium Nitroformate (HOF-NF system)>180 (onset at 200)

Note: Data compiled from various sources. researchgate.net

Theoretical Modeling of Activation Barriers and Decomposition Dynamics

Theoretical modeling, particularly using density functional theory (DFT), has provided deep insights into the energetics of this compound decomposition. 222.198.130researchgate.net These calculations help in understanding the activation barriers for different reaction pathways and the dynamics of the decomposition process.

The calculated activation energy for the rate-limiting step in the primary decomposition pathway of this compound is 216.30 kJ/mol. researchgate.net Theoretical studies have also been applied to other nitroformate salts, such as hydrazinium nitroformate (HNF) and ammonium (B1175870) nitroformate (ANF), to investigate their primary decomposition reactions in both the gas phase and in the melt. nsc.ru For HNF, theoretical calculations support a decomposition pathway that proceeds primarily through the formation of nitroform. nsc.ru The geometric and electronic structures of potassium and silver nitroformate have been compared using DFT, revealing differences in their anion-cation interactions which can influence their stability. researchgate.net

Table 2: Theoretically Calculated Activation Barrier

CompoundPathwayActivation Barrier (kJ/mol)
This compoundMain Decomposition Pathway216.30

Note: Data from theoretical modeling studies. researchgate.net

Advanced Materials Engineering and Application Oriented Research

Crystal Engineering for Functional Material Design

Crystal engineering provides a powerful framework for the rational design and synthesis of functional materials with tailored properties. In the context of potassium nitroformate, an energetic salt with potential applications, manipulating its crystal structure is paramount to enhancing its performance and stability.

Rational Design Principles for Potassium Nitroformate Crystal Architectures

The design of potassium nitroformate crystal architectures is guided by an understanding of intermolecular interactions. The nitroformate anion, [C(NO₂)₃]⁻, is a non-planar moiety, and its conformation can be influenced by cation-anion interactions. In the case of potassium nitroformate, the anion adopts a C₂ conformation, a feature that has been uniquely observed for this salt. researchgate.net

Strategies for Polymorph Control and Co-crystallization in Nitroformate Systems

Polymorphism, the ability of a substance to exist in multiple crystal forms, is a critical consideration for energetic materials as different polymorphs can exhibit varying stability, sensitivity, and performance. While specific studies on the polymorph control of potassium nitroformate are not extensively detailed in the provided results, general strategies for controlling polymorphism in related systems can be applied. These methods often involve manipulating crystallization conditions such as solvent, temperature, and the introduction of additives. nih.govulb.ac.be

Co-crystallization has emerged as a promising strategy to modify the properties of energetic materials. pharmacyjournal.inrsc.orgjpionline.org This technique involves incorporating a second molecular component (a co-former) into the crystal lattice of the primary material. jpionline.org For nitroformate systems, co-crystallization can be used to:

Enhance Stability: The presence of a neutral molecule in a co-crystal can lend stability to the salt. researchgate.net

Tune Energetic Performance: By selecting appropriate co-formers, it is possible to tailor the oxygen balance and heat of formation of the resulting energetic material. rsc.org

Reduce Sensitivity: Co-crystallization can lead to the formation of more stable crystal lattices with reduced sensitivity to impact and friction. rsc.org

The selection of co-formers is often guided by principles of supramolecular chemistry, such as hydrogen bonding and π-π stacking interactions. researchgate.netrsc.org

Host-Guest Chemistry: Encapsulation within Hydrogen-Bonded Organic Frameworks (HOFs) for Enhanced Stability

A significant challenge for nitroformate-based energetic materials is their often-limited thermal stability. researchgate.netnih.gov Host-guest chemistry, specifically the encapsulation of the nitroformate anion within porous, well-defined structures like Hydrogen-Bonded Organic Frameworks (HOFs), offers a novel solution to this problem. researchgate.netrsc.orgnih.govrsc.orgdntb.gov.ua

In a notable study, nitroformate anions were trapped within the pores of a nitrogen-rich HOF. researchgate.netnih.gov This encapsulation was achieved through the dual forces of ionic and hydrogen bonds between the nitroformate anion and the framework. researchgate.netnih.gov The key findings of this approach include:

Remarkable Thermal Stability: The resulting HOF-NF material exhibited a decomposition temperature of 200 °C, a significant improvement over many other nitroformate-based compounds which typically decompose between 80-150 °C. researchgate.netnih.govrsc.org

A New Design Precedent: This work demonstrated for the first time that the thermal stability challenge of nitroformate compounds could be overcome, paving the way for the design of a new class of highly stable and high-performance energetic materials. researchgate.netnih.gov

This strategy of supramolecular encapsulation has been highlighted as a very promising approach to significantly improve the thermostability of poly-nitro components. rsc.org

Strategic Incorporation into Energetic Formulations

The unique properties of potassium nitroformate and its derivatives make them attractive candidates for inclusion in advanced energetic formulations, particularly as oxidizers in propellant systems and as components in novel energetic salts.

Investigations into Potassium Nitroformate as an Oxidizer Component in Propellant Systems

Potassium nitroformate is considered a potential oxidizer for solid propellants due to the high oxygen content of the nitroformate anion. researchgate.netresearchgate.net The nitroformate anion is an attractive component for propellants and explosives because it can lead to high energy density compounds. researchgate.net Furthermore, compared to traditional perchlorate-based oxidizers, nitroformates offer the advantage of producing chlorine-free exhaust products, making them more environmentally friendly. mdpi.comaiaa.org

Research in this area has often focused on hydrazinium (B103819) nitroformate (HNF), a related compound, which has been identified as a promising high-performance propellant oxidizer. mdpi.comaiaa.orgformosapublisher.orgscielo.br Studies on HNF-based propellants have demonstrated a significant increase in performance over existing composite propellants. aiaa.org While direct investigations into propellants solely using potassium nitroformate as the primary oxidizer are less detailed in the provided results, the foundational research on nitroformate salts provides a strong basis for its potential in such applications. researchgate.net A synthetic route for HNF has been developed that uses potassium nitroformate (KNF) as an intermediate to improve the purity of the final product. acs.org

Design of Energetic Salts with Tailored Performance Attributes

The design of new energetic salts is a key factor in advancing high-explosive and propellant formulations. researchgate.netnih.gov The nitroformate anion is a versatile building block for creating a wide array of energetic salts with tailored properties by pairing it with various nitrogen-rich cations. researchgate.net

Theoretical and experimental studies have explored a range of nitroformate-based energetic salts with promising characteristics. researchgate.netnih.gov The performance of these salts can be predicted and optimized by considering several key parameters:

PropertySignificance
Oxygen Balance A measure of the degree to which an explosive can be oxidized. A more positive oxygen balance generally leads to more complete combustion and higher energy release.
Heat of Formation The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A higher heat of formation contributes to higher detonation performance.
Density A critical factor influencing detonation velocity and pressure. Higher density generally leads to better performance.
Detonation Velocity & Pressure Key indicators of the explosive power of a material.
Sensitivity The ease with which an explosive can be initiated by external stimuli such as impact or friction. Lower sensitivity is desirable for safer handling and storage.

Research has demonstrated that by carefully selecting the cation, it is possible to design nitroformate salts with detonation velocities and pressures that are superior to some conventional energetic materials. researchgate.net For instance, theoretical calculations have shown that certain nitroformate salts can achieve detonation velocities in the range of 8.62-9.36 km/s and detonation pressures between 33.10-40.01 GPa. nih.gov Furthermore, many of these designed salts maintain low sensitivity, presenting a favorable balance between energy and stability. researchgate.net

Catalytic Activity and Mechanisms of Nitroformate Compounds

While historically recognized for their high energy content and application as oxidizers in propellants, compounds containing the nitroformate anion, [C(NO₂)₃]⁻, are emerging in advanced materials research for their potential catalytic functions. The unique electronic structure of the nitroformate anion, characterized by three strongly electron-withdrawing nitro groups, imparts distinct properties that are being explored in catalytic systems. This section delves into the application of potassium nitroformate derivatives as catalysts and the underlying mechanisms through which the nitroformate anion can participate in catalytic processes.

Exploration of Potassium Nitroformate Derivatives as Catalysts

The direct use of simple salts like potassium nitroformate as catalysts is not widely documented. Instead, research has focused on incorporating the nitroformate anion into more complex, functional materials, thereby creating derivatives with catalytic capabilities. A significant area of this exploration is in the field of Energetic Metal-Organic Frameworks (EMOFs).

EMOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. By incorporating the nitroformate anion into the framework, either as a counter-ion or as part of the ligand structure, new materials with tailored properties can be synthesized. These materials leverage the energetic nature of the nitroformate anion while harnessing the structural stability and porosity of the MOF architecture.

A notable example involves the synthesis of EMOFs where nitroformate anions are incorporated into frameworks containing metal ions like Zinc (Zn) and Copper (Cu) and nitrogen-rich ligands such as 4-amino-1,2,4-triazole (B31798) (atrz). Research has demonstrated that these nitroformate-containing MOFs can act as effective catalysts. nih.gov Specifically, they have been shown to promote the thermal decomposition of ammonium (B1175870) perchlorate (B79767) (AP), a critical component in solid rocket propellants. nih.gov The catalytic activity of these EMOFs is attributed to the synergistic effects of the metal centers, the nitrogen-rich ligands, and the incorporated nitroformate anions. nih.gov

Table 1: Properties of Nitroformate-Containing Metal-Organic Frameworks (MOFs) nih.gov
Compound NameChemical FormulaKey FeaturesReported Catalytic Application
MOF(Zn + atrz){Zn(atrz)₂[C(NO₂)₃]₂·(H₂O)₂·(atrz)·2H₂O}ₙContains nitroformate ions, nitrogen-based ions, and extensive hydrogen bonding. Exhibits higher thermal stability and lower impact sensitivity compared to many traditional energetic materials.Potential catalyst for the thermal decomposition of ammonium perchlorate (AP). nih.gov
MOF(Cu + atrz){Cu(atrz)₂[C(NO₂)₃]₂·(H₂O)₂·(atrz)·2H₂O}ₙSimilar structure to the Zn-based counterpart, incorporating nitroformate anions within the framework.Potential catalyst for the thermal decomposition of ammonium perchlorate (AP). nih.gov

Mechanistic Understanding of Catalytic Processes Involving Nitroformate Anions

The catalytic role of the nitroformate anion can be understood through several established chemical principles. While the anion itself may not always be the primary catalytic species, its presence within a system can profoundly influence reaction pathways and rates.

One key insight comes from studies on energetic ionic liquids. For instance, the ionic liquid {[HMIM]C(NO₂)₃} is suggested to have dual catalytic activity, a function attributed to both the imidazolium (B1220033) cation and the trinitromethanide (nitroformate) anion. researchgate.net This suggests the anion can play a direct role in a catalytic cycle.

The mechanisms by which the nitroformate anion can exert a catalytic effect are multifaceted:

Asymmetric Ion-Pairing Catalysis : This is a powerful strategy in which a chiral anion forms an ion pair with a charged intermediate or reagent, thereby controlling the stereochemical outcome of a reaction. nih.govwikipedia.org While specific applications using a chiral nitroformate derivative are still a developing area, the principle establishes a clear mechanistic pathway. The nitroformate anion could act as a counter-ion to a cationic intermediate, with its structure and electronic properties influencing the transition state of the reaction. nih.gov

Anion-Binding Catalysis : In this mode, a catalyst (often a neutral molecule like a thiourea (B124793) derivative) binds to the anion of an ionic substrate. beilstein-journals.org This interaction activates the substrate for subsequent reactions. The nitroformate anion, with its distinct charge distribution and geometry, could be a target for such anion-binding catalysts, which in turn would facilitate a larger catalytic transformation.

Phase-Transfer Catalysis (PTC) : In PTC, a catalyst (like a quaternary ammonium salt) shuttles an anion from an aqueous phase to an organic phase where the reaction occurs. operachem.com The nitroformate anion could potentially participate in such systems, either as the transferred species or by influencing the interfacial processes that generate other reactive anions. operachem.com

Table 2: Potential Catalytic Mechanisms Involving the Nitroformate Anion
Catalytic MechanismRole of the Nitroformate Anion [C(NO₂)₃]⁻Governing Principle
Ion-Pairing CatalysisActs as a chiral or achiral counter-ion to a cationic intermediate, influencing the reaction's rate and selectivity. nih.govElectrostatic interactions and noncovalent forces within an ion pair guide the reaction pathway. nih.govchemrxiv.org
Component of a Heterogeneous CatalystServes as a structural ligand or counter-ion within a larger catalytic material (e.g., a Metal-Organic Framework). nih.govresearchgate.netThe anion's electronic properties modify the activity of the catalyst's active sites (e.g., metal centers). mdpi.com
Anion-π CatalysisStabilizes anionic transition states on π-acidic aromatic surfaces. acs.orgNoncovalent interaction between an anion and the face of an electron-deficient π-system. acs.org
Phase-Transfer ProcessesCan be the transferred anion or can influence the generation of other reactive anions at the phase interface. operachem.comFacilitates reactions between reagents in immiscible phases by transporting a reactive species. operachem.com

Q & A

Basic: What are the critical considerations for synthesizing potassium nitroform with high purity, and how can structural characterization be methodically conducted?

Answer:
Synthesis of this compound (K[C(NO₂)₃]) requires precise control of reaction conditions to avoid byproducts or decomposition. Key steps include:

  • Reactant Purity: Use high-purity nitroform (HC(NO₂)₃) and potassium hydroxide (KOH) to minimize impurities .
  • Solvent Selection: Polar aprotic solvents (e.g., isopropanol) are preferred, but exothermic interactions must be monitored due to nitroform’s reactivity with alcohols .
  • pH Control: Maintain neutral to slightly basic pH during synthesis to prevent acid-catalyzed decomposition .

For structural characterization :

  • X-ray Diffraction (XRD): Resolve crystal structure and confirm salt formation.
  • FT-IR Spectroscopy: Identify characteristic nitro (NO₂) stretching vibrations (~1550 cm⁻¹) and C–N bonds.
  • Elemental Analysis: Verify stoichiometry via carbon, nitrogen, and potassium content .

Basic: How should this compound be stored to ensure stability, and what experimental protocols mitigate decomposition risks?

Answer:
this compound’s instability under certain conditions necessitates:

  • Temperature Control: Store frozen (-20°C) to slow decomposition, but ensure complete thawing before use to avoid localized exothermic reactions during handling .
  • Moisture Avoidance: Use desiccants or inert-atmosphere storage to prevent hydrolysis.
  • Compatibility Testing: Avoid contact with strong acids (e.g., HNO₃) or oxidizing agents, which may trigger violent decomposition .

Experimental Mitigation:

  • Pre-cool equipment when handling thawed samples.
  • Monitor temperature in real-time during reactions using thermocouples .

Advanced: How can contradictions in reported decomposition pathways of this compound be resolved methodologically?

Answer:
Discrepancies in decomposition mechanisms (e.g., thermal vs. acid-catalyzed pathways) require:

  • Comparative Kinetic Studies: Use differential scanning calorimetry (DSC) to compare activation energies under varying conditions (pH, solvents) .
  • Isolation of Intermediates: Employ low-temperature NMR or mass spectrometry to detect transient species.
  • Computational Modeling: Apply density-functional theory (DFT) to simulate reaction pathways and identify thermodynamically favored mechanisms .

Example Workflow:

Replicate conflicting studies under controlled conditions.

Use high-resolution spectroscopy to track bond cleavage sequences.

Cross-validate results with DFT calculations .

Advanced: What computational approaches are suitable for studying this compound’s reactivity, and how do they inform experimental design?

Answer:

  • DFT/GGA Methods: Model electronic structure to predict sites of nucleophilic/electrophilic attack. Becke’s 1988 exchange-energy functional is effective for nitro-group interactions .
  • Molecular Dynamics (MD): Simulate solvent effects on decomposition rates.
  • Reactivity Descriptors: Calculate Fukui indices to identify reactive centers for targeted experimental validation .

Integration with Experimentation:

  • Use computational predictions to prioritize reaction conditions (e.g., solvent polarity, temperature) for empirical testing.
  • Validate simulated bond dissociation energies with experimental calorimetry .

Advanced: How can researchers design experiments to assess this compound’s reactivity under varying environmental conditions?

Answer:
Adopt a multifactorial experimental design :

  • Independent Variables: pH, temperature, solvent polarity, and oxidizing agent presence.
  • Dependent Variables: Decomposition rate, gas evolution (e.g., NO₂ detection via FT-IR), and product profiles.

Protocol:

Controlled Environment Chambers: Vary one factor at a time (OFAT) to isolate effects.

In Situ Monitoring: Use Raman spectroscopy for real-time analysis of reaction intermediates.

Statistical Analysis: Apply ANOVA to identify significant variables and interactions .

Basic: What analytical techniques are essential for detecting trace impurities in this compound, and how are they validated?

Answer:

  • HPLC-MS: Detect organic impurities (e.g., residual nitroform) with ppm-level sensitivity.
  • ICP-OES: Quantify trace metal contaminants (e.g., Fe, Cu) that catalyze decomposition.
  • Validation: Follow USP guidelines for accuracy, precision, and limit of detection (LOD) using certified reference materials .

Advanced: How can mechanistic studies reconcile discrepancies in this compound’s role as an oxidizing agent vs. a ligand in coordination chemistry?

Answer:

  • Spectroscopic Probes: Use X-ray absorption spectroscopy (XAS) to study coordination geometry in metal complexes.
  • Redox Titrations: Compare oxidizing strength (e.g., vs. KNO₃) under standardized conditions.
  • Crystallographic Data: Resolve ligand-binding modes in synthesized complexes to confirm redox vs. coordination behavior .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Acid-resistant gloves, face shields, and flame-retardant lab coats.
  • Ventilation: Use fume hoods to prevent inhalation of NO₂ vapors.
  • Emergency Protocols: Pre-plan neutralization procedures (e.g., bicarbonate solutions for acid spills) .

Advanced: How can researchers address ethical and feasibility challenges when proposing studies on this compound’s environmental impact?

Answer:

  • FINER Criteria: Ensure proposals are Feasible, Interesting, Novel, Ethical, and Relevant.
  • Ecotoxicity Testing: Use model organisms (e.g., Daphnia magna) under OECD guidelines to assess aquatic toxicity.
  • Data Transparency: Publish raw data and methods to facilitate reproducibility and meta-analysis .

Advanced: What interdisciplinary approaches integrate this compound’s chemistry with materials science or pharmacology?

Answer:

  • Energetic Materials: Study co-crystallization with binders (e.g., polymers) for controlled explosive properties.
  • Drug Delivery: Explore nitroform derivatives as nitric oxide donors, validated via in vitro cytotoxicity assays.
  • Collaborative Frameworks: Partner with computational chemists and toxicologists to design multi-phase studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.